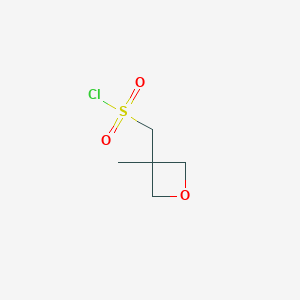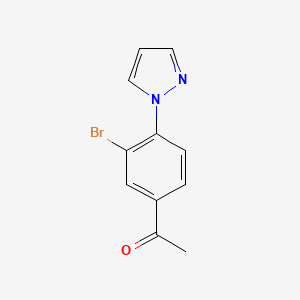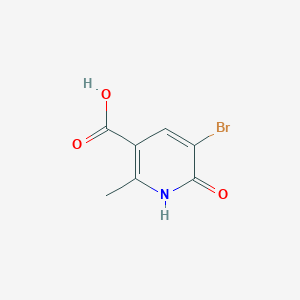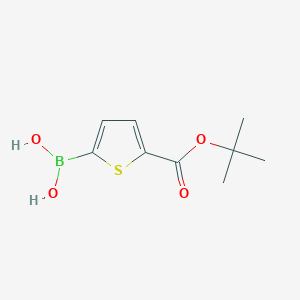
4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride
Overview
Description
4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride is a chemical compound with the empirical formula C11H18Cl2N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves the use of heterocyclic scaffolds . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(C=C1)=CC=C1CN2CCCC2.[H]Cl.[H]Cl . The InChI key for this compound is PZJBIHWTIFYQJY-UHFFFAOYSA-N . Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold that can undergo various chemical reactions . The pyrrolidine moiety is widely represented in natural products, especially in alkaloids isolated from plants or microorganisms . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 249.18 and its solid form . The compound’s InChI code is1S/C11H16N2.2ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;;/h3-6H,1-2,7-9,12H2;2*1H .
Scientific Research Applications
Synthesis and Applications in Material Science
1. Synthesis of Antiallergic Compounds Compounds structurally related to 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride have been synthesized and evaluated for their antiallergic properties. A specific compound in this series showed significant potency as an antiallergic agent, being notably more effective than known drugs in histamine release assays, indicating its potential for developing new antiallergic medications (Menciu et al., 1999).
2. Cascade Phosphinoylation/Cyclization/Isomerization Process A study presented a silver-mediated oxidative process for the construction of a variety of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles, showcasing a straightforward approach to forming C-P bonds and enabling cyclization and isomerization in a single step. This process underscores the synthetic versatility of pyrrolo[1,2-a]indole structures, relevant to the study of this compound (Chen et al., 2016).
3. Electrochemical Polymerization Dihydrobenzodipyrroles, which share a structural motif with this compound, have been polymerized electrochemically. The resultant polymers exhibit reversible oxidation and high conductivities, suggesting their potential in the development of advanced materials or electronic devices (Zotti et al., 1989).
Antitumor Activity
4. Antitumor Agents Another class of compounds, related in structural motif to this compound, has demonstrated promising results in antitumor activity assays, both in vitro and in vivo. This highlights the potential of such compounds in the development of new antineoplastic therapies (Nguyen et al., 1990).
Material Science and Catalysis
5. Conducting Polymers from Low Oxidation Potential Monomers Pyrroles, closely related to the indole structure, have been used in the synthesis of conducting polymers with low oxidation potentials, indicating their potential application in electronic and photonic devices. This study presents a foundation for the exploration of this compound in the field of conducting polymers (Sotzing et al., 1996).
6. Catalytic Properties in Organic Synthesis Derivatives of indoles, similar to this compound, have been used in palladium-catalyzed reactions, demonstrating their utility as versatile catalysts in organic synthesis and potentially opening pathways for the use of similar compounds in catalysis (Singh et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—allows increased three-dimensional (3d) coverage .
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-9-15(8-1)10-11-4-3-5-13-12(11)6-7-14-13;;/h3-5,14H,1-2,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXAQKGSDGODHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C3CCNC3=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


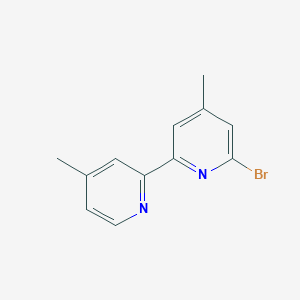

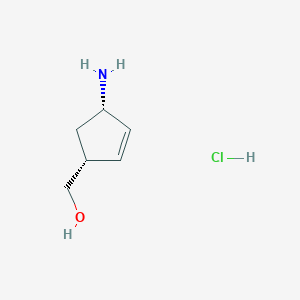
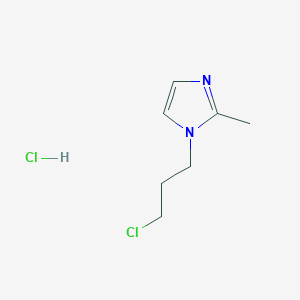

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)
